molecular formula C19H15ClN4O2S2 B12134016 N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12134016
M. Wt: 430.9 g/mol
InChI Key: NTOFYSRGUFXZCX-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides featuring a sulfanyl linker. Its structure comprises:

  • 3-Chlorophenyl group: Attached to the acetamide nitrogen, contributing electron-withdrawing properties.
  • 1,2,4-Triazole core: Substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a thiophen-2-yl moiety.
  • Sulfanyl bridge: Connects the triazole to the acetamide, enabling structural flexibility and influencing binding interactions.

The compound’s design aligns with strategies to optimize anti-inflammatory and antimicrobial activities observed in structurally related analogs .

Properties

Molecular Formula

C19H15ClN4O2S2

Molecular Weight

430.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15ClN4O2S2/c20-13-4-1-5-14(10-13)21-17(25)12-28-19-23-22-18(16-7-3-9-27-16)24(19)11-15-6-2-8-26-15/h1-10H,11-12H2,(H,21,25)

InChI Key

NTOFYSRGUFXZCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:
  • Phenyl Group Modifications: Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding and metabolic stability. For example, the 3-chloro-4-fluorophenyl analog () shows improved antimicrobial activity compared to non-halogenated variants . Bulky substituents (e.g., tert-butyl in ) may reduce solubility but increase lipophilicity, affecting membrane permeability.
  • Triazole Substitutions :
    • Furan/Thiophene : The target compound’s furan and thiophene groups likely contribute to its anti-exudative activity by modulating redox interactions .
    • Pyridinyl Groups : Enhance hydrogen bonding and π-π stacking (e.g., ), critical for enzyme inhibition .
    • Ethyl/Alkyl Chains : Improve pharmacokinetic profiles by balancing lipophilicity and solubility (e.g., ).

Anti-Exudative Activity (AEA)

The target compound and its furan-containing analogs () demonstrate notable AEA. In rat models, derivatives with 4-amino-5-(furan-2-yl)-triazole cores reduced edema by 40–60% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Activity correlates with:

  • Electron-deficient aryl groups : Enhance radical scavenging.
  • Sulfanyl linkers : Facilitate thiol-disulfide exchange, modulating inflammatory pathways .

Antimicrobial and Enzyme Inhibition

  • Antimicrobial Activity : Analogs with pyridinyl () or thiophene () substituents showed MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • 5-Lipoxygenase (5-LOX) Inhibition : Thiophene-containing compounds () exhibited IC₅₀ values <10 µM, attributed to sulfur’s nucleophilic reactivity .
  • HIV-1 Reverse Transcriptase Inhibition: The trifluoromethylphenyl analog () demonstrated nanomolar binding affinity, leveraging halogen interactions with hydrophobic enzyme pockets .

Physicochemical Properties

  • Melting Points : Range from 125–200°C for triazole derivatives, influenced by crystallinity and substituent bulk (e.g., ).
  • Solubility : Chloro and thiophene groups reduce aqueous solubility but improve lipid membrane penetration. Ethyl/pyridinyl groups () mitigate this via polar interactions.

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